molecular formula C20H22N4 B6446048 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-4-carbonitrile CAS No. 2548996-41-2

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-4-carbonitrile

Cat. No.: B6446048
CAS No.: 2548996-41-2
M. Wt: 318.4 g/mol
InChI Key: UNYVXFIZPXWNJI-UHFFFAOYSA-N
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Description

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-4-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry

Properties

IUPAC Name

2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c21-9-16-8-20(22-19-7-2-1-6-18(16)19)24-12-17(13-24)23-10-14-4-3-5-15(14)11-23/h1-2,6-8,14-15,17H,3-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYVXFIZPXWNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC5=CC=CC=C5C(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production rate and yield, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-4-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid, while reduction may produce a quinoline derivative with reduced functional groups.

Scientific Research Applications

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This compound may also interact with other cellular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    2-Azetidinone: Known for its use in β-lactam antibiotics.

    Pyrrole: Another nitrogen-containing heterocycle with significant biological activities.

Uniqueness

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-4-carbonitrile is unique due to its complex structure, which combines elements of quinoline, azetidine, and cyclopentane. This unique combination enhances its potential biological activities and applications, making it a valuable compound for further research and development.

Biological Activity

The compound 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-4-carbonitrile is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4C_{19}H_{24}N_{4} with a molecular weight of 308.4 g/mol. The structure features an azetidine ring and a quinoline moiety, which are known to contribute to various biological activities, including anticancer and antimicrobial effects.

PropertyValue
Molecular FormulaC19H24N4
Molecular Weight308.4 g/mol
CAS Number2640895-17-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have shown promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
  • Antimicrobial Properties : Quinoline derivatives have been investigated for their activity against mycobacterial species, indicating potential applications in treating infections like tuberculosis . The presence of nitrogen-containing heterocycles enhances their interaction with biological targets.
  • Kinase Inhibition : The compound's structure suggests potential inhibition of kinases involved in cancer progression. For example, certain quinoline derivatives have shown to inhibit EGFR kinase with IC50 values comparable to standard treatments .

Case Studies and Research Findings

Several studies have been conducted on related compounds that provide insights into the biological activity of quinoline derivatives:

  • Cytotoxicity Studies : A study on quinoline-acrylamide hybrids demonstrated potent anticancer activity with IC50 values ranging from 2.71 μM to 6.18 μM against MCF-7 cells. Compounds with electron-donating groups exhibited enhanced efficacy, suggesting that structural modifications can significantly impact biological activity .
  • Mechanistic Investigations : Flow cytometry analysis indicated that certain quinoline derivatives induce G1 phase arrest in the cell cycle, leading to apoptosis via upregulation of p53 and caspase pathways . This mechanism highlights the importance of understanding the cellular effects of these compounds.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the azetidine and quinoline rings can lead to variations in biological activity:

Compound NameStructural FeaturesBiological Activity
Compound AQuinoline with alkyl substituentsAnticancer (IC50 = 3.39 μM)
Compound BQuinoline with electron-withdrawing groupsReduced activity
Compound CAzetidine derivativesAntimicrobial

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